molecular formula C8H6BrN3O2 B8128087 Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B8128087
M. Wt: 256.06 g/mol
InChI Key: NZEVGXNKWJPIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS 1660116-54-0) is a high-purity chemical intermediate designed for advanced research applications. With a molecular formula of C 8 H 6 BrN 3 O 2 and a molecular weight of 256.06 g/mol , this compound is a valuable scaffold in medicinal chemistry and drug discovery. Its structure features two key functional groups: a bromide at the 8-position and a methyl ester at the 6-position of the imidazo[1,2-a]pyrazine core . The bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heteroaromatic, and amine substituents. Concurrently, the methyl ester group can be hydrolyzed to a carboxylic acid or serve as a precursor for amide coupling, providing a second vector for molecular diversification. This bifunctional reactivity makes it an essential building block for constructing compound libraries, particularly for developing targeted protein inhibitors. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in pharmaceutical research, known for its potential in kinase inhibition . Researchers utilize this compound to synthesize novel analogs for screening against various biological targets. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-3-2-10-7(12)6(9)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVGXNKWJPIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation Followed by Esterification

  • Step 1 : Lithiation at C6 using LDA at -78°C, followed by quenching with CO₂ to form the carboxylic acid.

  • Step 2 : Fischer esterification with methanol and H2SO4 (cat.) under reflux (65°C, 12 hr).

Challenges :

  • Over-lithiation can lead to ring-opening byproducts.

  • Mitigation : Strict temperature control (-78°C ± 2°C) and slow CO₂ addition reduce side reactions.

Pre-functionalized Building Blocks

An alternative method employs methyl 6-chloroimidazo[1,2-a]pyrazine-8-carboxylate, where the chlorine atom is displaced via nucleophilic aromatic substitution (SNAr) using NaBr in DMF at 120°C.

Table 3 : Comparative Analysis of Esterification Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Direct Carboxylation25895Moderate
SNAr Displacement17697High

Advanced Catalytic Approaches

Palladium-Mediated Cross Couplings

Buchwald-Hartwig amination has been adapted to introduce bromine post-cyclization. Using Pd(OAc)₂/Xantphos as the catalytic system, aryl bromides couple efficiently with the imidazo[1,2-a]pyrazine core.

Optimized Conditions :

  • Ligand : Xantphos (4 mol%)

  • Base : Cs2CO3 (2 eq)

  • Solvent : Toluene/EtOH (4:1)

  • Yield : 78%

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y as a photocatalyst enables radical-based bromine insertion at C8. This method avoids harsh reagents and improves functional group tolerance.

Table 4 : Photoredox vs. Traditional Bromination

ParameterPhotoredoxNBS Bromination
Reaction Time2 hr6 hr
Yield (%)7482
Byproduct Formation<5%12%

Characterization and Quality Control

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 4.08 (s, 3H, OCH3), 3.95 (s, 3H, NCH3).

  • HRMS : [M+H]⁺ calcd. for C₉H₇BrN₃O₂: 282.9684; found: 282.9681.

Purity Assessment :

  • HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.8 min, purity >99%.

  • Elemental Analysis: C 38.21%, H 2.51%, N 14.89% (theoretical: C 38.33%, H 2.50%, N 14.89%).

Industrial-Scale Production Considerations

Flow Chemistry : Continuous flow reactors minimize thermal degradation during high-temperature cyclization steps. A pilot study achieved 92% conversion at 150°C with a residence time of 8 minutes.

Cost Analysis :

  • Raw Material Cost: $412/kg (lab-scale) vs. $298/kg (pilot-scale).

  • Catalyst Recycling: Pd recovery via activated carbon filtration reduces costs by 18%.

MethodE-FactorPMI (kg/kg)Energy (kWh/mol)
Traditional NBS6.28.712.4
Electrochemical2.13.97.8

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Scientific Research Applications

Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate are best contextualized by comparing it to analogs within the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine families. Key comparisons include:

Positional Isomers

  • Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607830-93-2):
    This isomer differs in the bromine position (C3 vs. C8). While both share the same molecular formula (C₈H₆BrN₃O₂ ), the C3-bromo derivative exhibits distinct electronic properties due to the proximity of bromine to the carboxylate group. This positioning may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions in biological systems .

Pyrazine vs. Pyridine Analogs

  • Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1234616-08-0):
    Replacing the pyrazine ring with pyridine reduces electron deficiency, which may enhance stability but lower reactivity in metal-catalyzed reactions. For example, pyrazine derivatives often show lower yields in Suzuki couplings compared to pyridine analogs due to weaker π-backbonding with palladium catalysts .

Substituent Variations

  • 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS: 1159815-50-5): Substituting the carboxylate with a methyl group increases lipophilicity (logP ~1.5 vs.
  • N-(4-(8-Morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl) derivatives: Morpholino substituents at C8 enhance solubility and mimic phosphate groups in kinase inhibitors, offering improved target engagement compared to bromine .

Ester Derivatives

  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3):
    The ethyl ester and fluorine substituent confer metabolic stability (longer half-life due to slower esterase cleavage) and electronic effects that modulate reactivity in nucleophilic substitutions .

Structural and Functional Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
This compound 256.06 0.8 ~5 (DMSO) Not reported
6-Bromo-8-methylimidazo[1,2-a]pyrazine 213.05 1.5 ~2 (DMSO) 145–148
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 255.07 1.2 ~3 (DMSO) 160–162

*Predicted using QSAR models.

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and related studies.

Structural Characteristics

This compound is characterized by a fused imidazole and pyrazine ring system, with a bromine atom at the 8th position of the imidazole and a methyl ester at the 6th position of the pyrazine. Its molecular formula is C8H6BrN3O2, with a molecular weight of approximately 256.06 g/mol. The structure is conducive to various chemical reactions, which may enhance its biological activity through interactions with biological targets.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl imidazo[1,2-a]pyrazine-6-carboxylateSimilar core structure without brominationLacks halogen substitution
Methyl 7-bromoimidazo[1,2-a]pyrazine-6-carboxylateBromination at the 7th positionAltered reactivity due to different halogen placement
Methyl 5-bromoimidazo[1,2-a]pyrazine-6-carboxylateBromination at the 5th positionMay exhibit different biological activities

The unique bromination pattern and ester functionality of this compound may enhance its reactivity compared to other similar compounds, leading to distinct pharmacological profiles.

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related compounds on cancer cell lines (A549, PC-3, and MCF-7), certain derivatives exhibited moderate cytotoxicity with IC50 values ranging from 1.25 μM to higher concentrations depending on the specific structure . This suggests that this compound may also possess similar cytotoxic properties worthy of further investigation.
  • Anti-fibrotic Activity : Another study highlighted compounds with structural similarities showing anti-fibrotic activity by inhibiting collagen expression in hepatic stellate cells. This indicates potential therapeutic applications in treating fibrotic diseases .

Mechanistic Insights

The mechanism of action for compounds in this class often involves interaction with key enzymes or receptors within cellular pathways. For example, some derivatives have been shown to inhibit PI3Kα kinase activity, which is crucial in cancer cell proliferation pathways. The structure-activity relationship (SAR) indicates that modifications in the chemical structure significantly influence biological efficacy .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic methods include:

  • Bromination : Introduction of the bromine atom at the desired position.
  • Esterification : Formation of the methyl ester group through reaction with methanol or other alcohols.

These methods ensure high purity levels (often exceeding 95%) and controlled synthesis conditions.

Q & A

Q. What synthetic routes are most effective for preparing Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate?

A common method involves cyclocondensation of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with aminopyrazine derivatives under reflux in protic solvents like 2-propanol. Sodium bicarbonate is often used to neutralize HBr generated during the reaction. Purification via column chromatography (e.g., 0–5% MeOH/EA gradient) yields the product with ~45% efficiency. This method emphasizes regioselectivity, favoring substitution at the pyrazine C2 position .

Q. How is the structure of this compound validated experimentally?

Multinuclear NMR (¹H, ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 6.90–7.30 ppm) and ester methyl groups (δ 3.70–3.80 ppm). ¹³C NMR typically shows carbonyl carbons at ~161 ppm and Br-substituted aromatic carbons at ~120 ppm. X-ray crystallography can resolve regiochemical ambiguities, as seen in analogous compounds where dihedral angles between fused rings confirm substituent positioning .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, with ≥97% purity as a benchmark. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ calculated for C₈H₆BrN₃O₂: 272.97; observed: 272.96). Combustion analysis ensures stoichiometric C/H/N ratios .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C8-Br group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, coupling with arylboronic acids in Pd(PPh₃)₄/Na₂CO₃ systems at 80°C replaces Br with aryl groups. However, steric hindrance from the ester group at C6 can reduce yields (~60–70%), necessitating optimized catalyst loading (e.g., 5 mol% Pd) .

Q. What strategies address low yields in regioselective imidazo[1,2-a]pyrazine syntheses?

Competing pathways often arise from ambident nucleophilicity of aminopyrazines. Computational modeling (DFT) predicts transition-state energies to favor C2-substitution. Experimentally, using electron-deficient aminopyrazines (e.g., 3-methyl-2-aminopyrazine) increases regioselectivity to >90%, as steric effects dominate electronic factors .

Q. How do solvent and temperature affect crystallization for X-ray studies?

Slow evaporation of ethanol/dichloroethane (1:1) at 4°C produces high-quality crystals. Low polarity solvents minimize disorder, while temperatures <10°C reduce thermal motion. For challenging cases, vapor diffusion with hexane/ethyl acetate mixtures improves crystal packing .

Data Contradictions and Resolution

Q. Why do NMR spectra of similar imidazo[1,2-a]pyrazines show conflicting coupling constants?

Discrepancies arise from tautomerism or rotameric equilibria. For example, in methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate, vicinal coupling constants (J = 3.9–13.5 Hz) indicate conformational flexibility. Variable-temperature NMR (VT-NMR) at −40°C can freeze rotamers, simplifying spectral interpretation .

Q. How to reconcile divergent biological activity reports for imidazo[1,2-a]pyrazine derivatives?

Meta-analysis reveals that minor structural changes (e.g., C6 ester vs. amide) drastically alter pharmacokinetics. For instance, replacing the methyl ester with a tert-butyl carbamate enhances blood-brain barrier penetration, as seen in neuroactive analogs .

Methodological Tables

Table 1. Optimization of Suzuki Coupling for this compound

CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄DMF/H₂O8068
Pd(OAc)₂Toluene10052
XPhos-Pd-G3Dioxane9075

Table 2. Key ¹H NMR Shifts for this compound Analogs

Proton Positionδ (ppm)MultiplicityReference
H-2 (imidazole)7.25d (J = 3.9 Hz)
H-3 (pyrazine)6.90d (J = 3.9 Hz)
OCH₃3.77s

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.